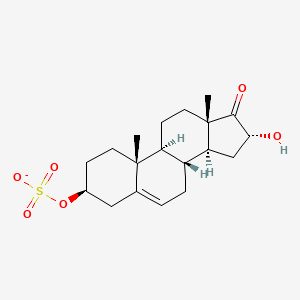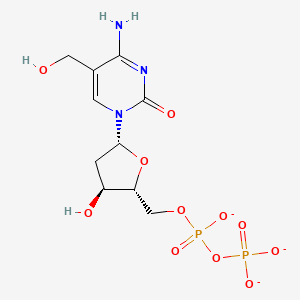
hydroxymethyl-dCDP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-deoxy-5-(hydroxymethyl)cytidine 5'-diphosphate(3-) is a 2'-deoxyribonucleoside 5'-diphosphate obtained by deprotonation of the three diphosphate OH groups of 2'-deoxy-5-(hydroxymethyl)cytidine 5'-diphosphate ; major species at pH 7.3. It derives from a dCDP(3-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Activities and Metabolism
- Hydroxymethyl-dCDP is involved in enzymatic processes. DeoxyCTP- and deoxyCDP-splitting enzymes hydrolyze both dCTP and dCDP, with activities on these substrates remaining constant throughout the purification process (Zimmerman, 1963).
- Studies on deoxycytidine metabolism in human tonsillar lymphocytes showed significant incorporation of deoxycytidine into dCDP-choline and dCDP-ethanolamine, indicating a role in phospholipid precursor formation (Spasokukotskaja et al., 1988).
Synthesis and Modification of DNA
- 5-Hydroxymethylcytosine, closely related to this compound, is a recently discovered base in the mammalian genome. Efficient synthesis of this modified base in DNA has been achieved, highlighting its potential importance in genetic studies and biotechnologies (Münzel et al., 2010).
- The hydroxymethylation of cytosine bases, which involves this compound, plays a critical role in phage DNA protection systems within Escherichia coli. Understanding this mechanism contributes to knowledge in molecular biology and virology (Park et al., 2019).
Chemical and Biological Analyses
- This compound is used in the study of biochemical reactions and enzymatic activities. For example, it is involved in the investigation of nucleotide reductases and their substrate specificity, which is crucial for understanding cellular DNA synthesis mechanisms (Allard et al., 1994).
Biomedical Research and Drug Development
- While the specific use of this compound in drug development is not directly indicated in the papers, its close analogues and derivatives, such as hydroxymethyl groups in drugs, play a significant role in enhancing pharmacodynamic and pharmacokinetic properties. This illustrates the potential of this compound in medicinal chemistry and pharmacology (Santos et al., 2022).
Environmental Applications
- This compound and its related compounds can also find applications in environmental sciences. For instance, studies on the degradation of chlorophenols in wastewater treatment demonstrate the relevance of hydroxymethyl derivatives in environmental remediation processes (Li et al., 2015).
Eigenschaften
Molekularformel |
C10H14N3O11P2-3 |
|---|---|
Molekulargewicht |
414.18 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N3O11P2/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(23-8)4-22-26(20,21)24-25(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H2,11,12,16)(H2,17,18,19)/p-3/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
RQKDPSTWKKMBPM-XLPZGREQSA-K |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)([O-])OP(=O)([O-])[O-])O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)([O-])OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



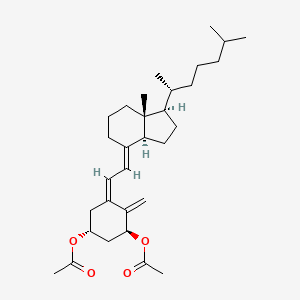
![N-[(6aR,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1259655.png)
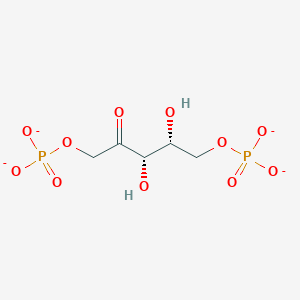
![[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259657.png)
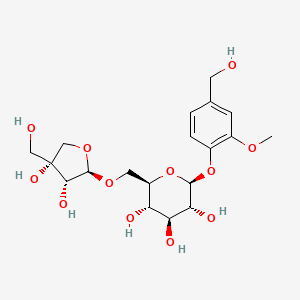
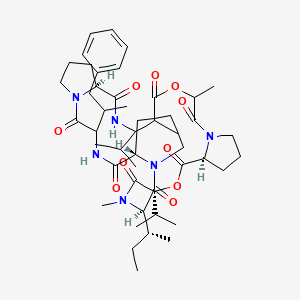
![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B1259664.png)
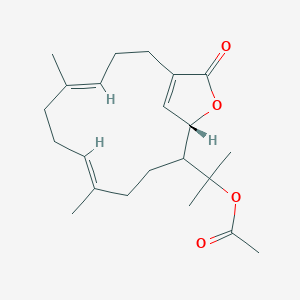

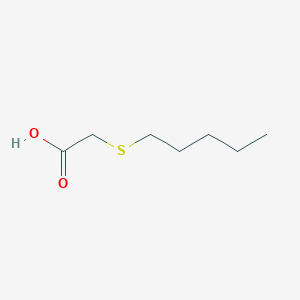
![[(2R,3R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1259671.png)


